molecular formula C25H25BrN2O6S B6118258 ethyl 4-{[N-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoate

ethyl 4-{[N-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoate

Cat. No. B6118258
M. Wt: 561.4 g/mol
InChI Key: LVSYBFYBYCKMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[N-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoate, also known as Boc-Gly-4-BrPhSO2-OEt, is a chemical compound that belongs to the family of benzoic acid esters. It is widely used in scientific research for its unique properties and potential applications. In

Mechanism of Action

The mechanism of action of ethyl 4-{[N-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoatePhSO2-OEt is not well understood. However, it is believed that the compound can interact with specific receptors or enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
ethyl 4-{[N-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoatePhSO2-OEt has been shown to have various biochemical and physiological effects. For example, it can inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in many biological processes. It can also interact with specific receptors, such as opioid receptors and neuropeptide Y receptors, which are involved in pain modulation and appetite regulation, respectively.

Advantages and Limitations for Lab Experiments

Ethyl 4-{[N-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoatePhSO2-OEt has several advantages for lab experiments. For example, it is readily available and easy to handle. It can also be used as a building block for the synthesis of various peptides with specific properties and functions. However, it also has some limitations. For example, it may not be suitable for certain experiments that require a high degree of purity or specificity.

Future Directions

There are several future directions for the research and development of ethyl 4-{[N-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoatePhSO2-OEt. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to develop new synthetic methods and strategies for the synthesis of peptides using ethyl 4-{[N-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoatePhSO2-OEt as a building block. Additionally, the compound can be used as a tool for the study of various biological processes and pathways, such as protein-protein interactions and signal transduction pathways.

Synthesis Methods

The synthesis of ethyl 4-{[N-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoatePhSO2-OEt involves several steps. The first step is the protection of the glycine amino group with a Boc (t-butyloxycarbonyl) group. The second step is the reaction of the protected glycine with 4-bromophenylsulfonyl chloride to form the corresponding sulfonyl chloride derivative. The third step involves the reaction of the sulfonyl chloride derivative with ethyl 4-aminobenzoate to give the desired product.

Scientific Research Applications

Ethyl 4-{[N-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoatePhSO2-OEt is widely used in scientific research as a building block for the synthesis of various peptides. Peptides are important biomolecules that play crucial roles in many biological processes. By using ethyl 4-{[N-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoatePhSO2-OEt as a building block, researchers can synthesize peptides with specific properties and functions that can be used for various applications, such as drug discovery and development, diagnostic tools, and therapeutic agents.

properties

IUPAC Name

ethyl 4-[[2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25BrN2O6S/c1-3-33-22-13-11-21(12-14-22)28(35(31,32)23-15-7-19(26)8-16-23)17-24(29)27-20-9-5-18(6-10-20)25(30)34-4-2/h5-16H,3-4,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSYBFYBYCKMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)OCC)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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